molecular formula C18H20ClN3O3S B6944156 N-[4-[[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]amino]phenyl]methanesulfonamide

N-[4-[[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]amino]phenyl]methanesulfonamide

Cat. No.: B6944156
M. Wt: 393.9 g/mol
InChI Key: BVMNERGCQSELPR-UHFFFAOYSA-N
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Description

N-[4-[[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]amino]phenyl]methanesulfonamide is a complex organic compound that features a piperidine ring, a chlorophenyl group, and a methanesulfonamide moiety

Properties

IUPAC Name

N-[4-[[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]amino]phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-26(24,25)21-14-10-8-13(9-11-14)20-16-6-4-12-22(18(16)23)17-7-3-2-5-15(17)19/h2-3,5,7-11,16,20-21H,4,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMNERGCQSELPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)NC2CCCN(C2=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]amino]phenyl]methanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated benzene derivative.

    Attachment of the Methanesulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the piperidine ring.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

N-[4-[[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]amino]phenyl]methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[4-[[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]amino]phenyl]methanesulfonamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]amino]phenyl]methanesulfonamide
  • N-[4-[[1-(2-bromophenyl)-2-oxopiperidin-3-yl]amino]phenyl]methanesulfonamide
  • N-[4-[[1-(2-methylphenyl)-2-oxopiperidin-3-yl]amino]phenyl]methanesulfonamide

Uniqueness

N-[4-[[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]amino]phenyl]methanesulfonamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties compared to its analogs.

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